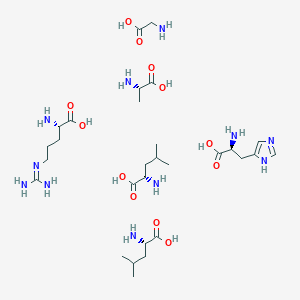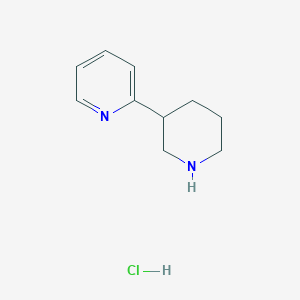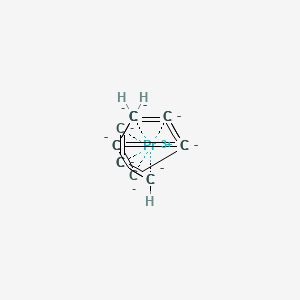
cyclopenta-1,3-diene;praseodymium(3+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopenta-1,3-diene;praseodymium(3+) is an organometallic compound with the molecular formula C15H15Pr. This compound consists of a praseodymium ion coordinated to three cyclopenta-1,3-diene ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;praseodymium(3+) typically involves the reaction of praseodymium chloride with cyclopenta-1,3-diene in the presence of a reducing agent. One common method is the reaction of praseodymium(III) chloride with cyclopentadienyl sodium in an inert atmosphere, followed by purification through sublimation .
Industrial Production Methods
This includes the use of larger reaction vessels, more efficient purification techniques, and stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Cyclopenta-1,3-diene;praseodymium(3+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form praseodymium(IV) complexes.
Reduction: Reduction reactions can lead to the formation of praseodymium(II) complexes.
Substitution: Ligand substitution reactions can occur, where the cyclopenta-1,3-diene ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. These reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include praseodymium(IV) and praseodymium(II) complexes, as well as substituted praseodymium complexes with different ligands .
Scientific Research Applications
Cyclopenta-1,3-diene;praseodymium(3+) has several scientific research applications:
Mechanism of Action
The mechanism by which cyclopenta-1,3-diene;praseodymium(3+) exerts its effects involves the coordination of the praseodymium ion with the cyclopenta-1,3-diene ligands. This coordination stabilizes the praseodymium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands attached to the praseodymium ion .
Comparison with Similar Compounds
Similar Compounds
Tris(cyclopentadienyl)lanthanum(III): Similar in structure but with lanthanum instead of praseodymium.
Tris(cyclopentadienyl)cerium(III): Another similar compound with cerium as the central metal ion.
Tris(cyclopentadienyl)neodymium(III): Contains neodymium instead of praseodymium.
Uniqueness
Cyclopenta-1,3-diene;praseodymium(3+) is unique due to the specific properties imparted by the praseodymium ion.
Properties
Molecular Formula |
C15H3Pr-12 |
|---|---|
Molecular Weight |
324.09 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;praseodymium(3+) |
InChI |
InChI=1S/3C5H.Pr/c3*1-2-4-5-3-1;/h3*1H;/q3*-5;+3 |
InChI Key |
PMBLQZBETYXTPA-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Pr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


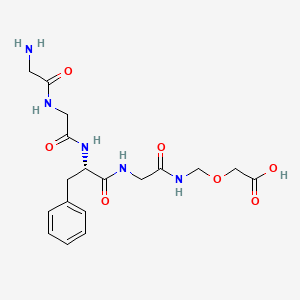
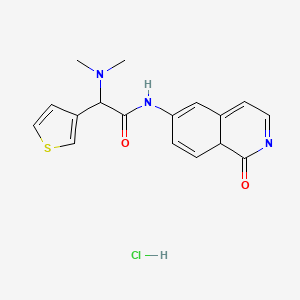
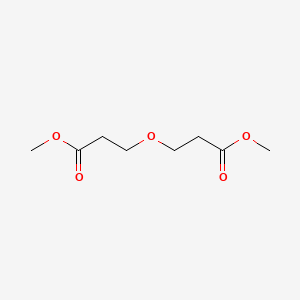
![6-Methyl-5,7a-dihydropyrrolo[3,2-c]pyridin-4-one](/img/structure/B15130862.png)
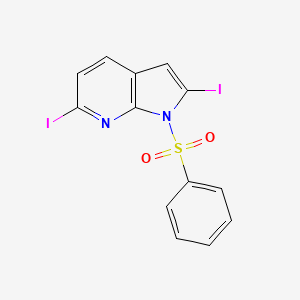
![5-(2-Chloroethyl)-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-YL]pyrimidine-2,4-dione](/img/structure/B15130874.png)
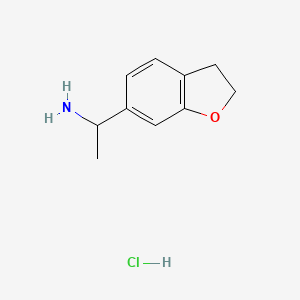
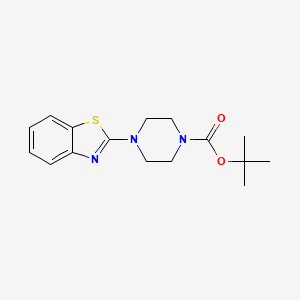

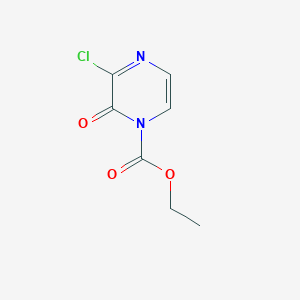
![tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate;hydrochloride](/img/structure/B15130910.png)

